2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, which plays an important role in recognizing and responding to microbial infections. TAK-242 has been extensively studied for its potential application in the treatment of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis.
Wirkmechanismus
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its specificity for TLR4. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid does not inhibit other TLRs or other pattern recognition receptors, which reduces the risk of off-target effects. However, one limitation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
For research on 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid include the development of more potent and selective TLR4 inhibitors, as well as the investigation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid in combination with other anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, and to identify potential biomarkers that may be used to predict response to 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid treatment.
Synthesemethoden
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves a series of chemical reactions, starting with the reaction of 1,3,5-trimethylpyrazole with ethyl chloroacetate to form ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate. This compound is then reacted with hydrazine to form 2-(1,3,5-trimethylpyrazol-4-yl)hydrazine, which is subsequently reacted with 4-(2-bromoacetyl)pyrazole to form 2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been extensively studied for its potential application in the treatment of various inflammatory diseases. In preclinical studies, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in response to TLR4 activation. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to improve survival in animal models of sepsis and acute lung injury.
Eigenschaften
IUPAC Name |
2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-11(9(2)17(3)16-8)4-12(19)15-10-5-14-18(6-10)7-13(20)21/h5-6H,4,7H2,1-3H3,(H,15,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGQNGYVHARMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CN(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.